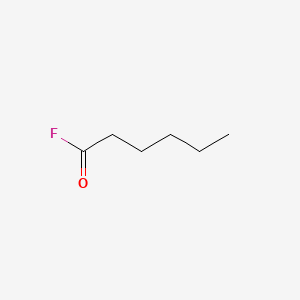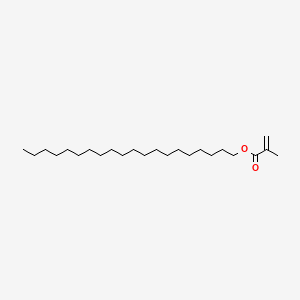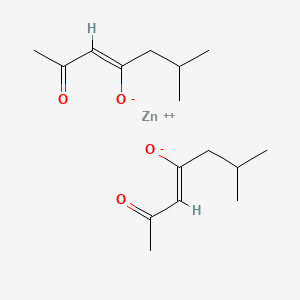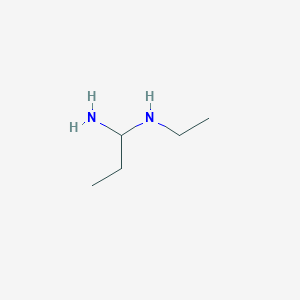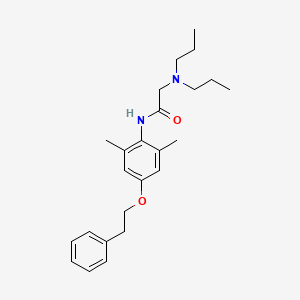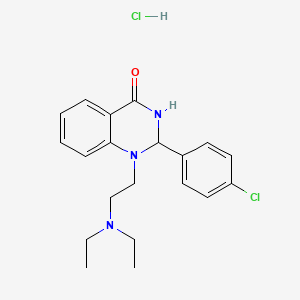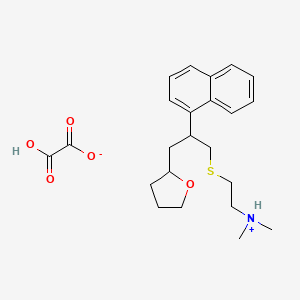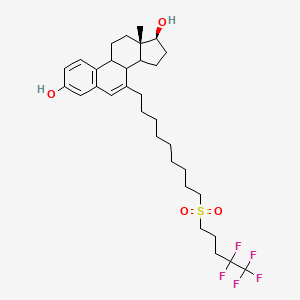![molecular formula C12H12BrNO2 B15341545 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a cyclobutyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and cyclobutanone.
Formation of Intermediate: The initial step involves the acylation of 2-amino-5-bromophenol with cyclobutanone in the presence of a base such as sodium hydroxide (NaOH) to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxazines with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- 7-Bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
- 7-Bromo-3,4-dihydro-2H-1-naphthalenone
Comparison:
- Structural Differences: While these compounds share the bromine atom at the 7th position, they differ in their core structures (benzoxazine, benzimidazole, benzothiadiazole, and naphthalenone).
- Reactivity: The presence of different functional groups and ring systems influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, benzimidazole derivatives are often used in pharmaceuticals, while benzothiadiazole derivatives are explored in materials science.
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
7-bromo-3-cyclobutyl-4H-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C12H12BrNO2/c13-9-5-4-8-7-14(10-2-1-3-10)12(15)16-11(8)6-9/h4-6,10H,1-3,7H2 |
InChI Key |
AJYJIKKBOZLSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CC3=C(C=C(C=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


)-](/img/structure/B15341468.png)
